molecular formula C26H27N3O5S B4016967 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

Cat. No.: B4016967
M. Wt: 493.6 g/mol
InChI Key: QAQUSHPTVSSFAG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is a complex organic compound that features a combination of benzenesulfonyl, methoxyanilino, pyrrolidine, and acetamide groups

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds

    Formation of Benzenesulfonyl Derivative: This step involves the reaction of benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions to form the benzenesulfonyl aniline intermediate.

    Methoxyanilino Derivative Formation: The methoxyanilino group is introduced through a nucleophilic substitution reaction, where a methoxy group replaces a leaving group on the aniline ring.

    Pyrrolidine Introduction: The pyrrolidine ring is typically introduced via a cyclization reaction involving a suitable precursor.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine groups.

    Reduction: Reduction reactions can target the sulfonyl and carbonyl groups, potentially converting them to sulfide and alcohol groups, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide, exhibit comparable biological activities.

    Methoxyaniline Derivatives: Compounds like 4-methoxyaniline share structural similarities and may have related chemical properties.

    Pyrrolidine Derivatives: Pyrrolidine-based compounds, such as pyrrolidine-2,5-dione, are studied for their diverse biological activities.

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-34-21-15-13-20(14-16-21)29(35(32,33)22-9-3-2-4-10-22)19-25(30)27-24-12-6-5-11-23(24)26(31)28-17-7-8-18-28/h2-6,9-16H,7-8,17-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQUSHPTVSSFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.